molecular formula C16H12O3 B11867296 Ethyl 2-acenaphthylen-5-yl-2-oxoacetate

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate

Cat. No.: B11867296
M. Wt: 252.26 g/mol
InChI Key: UFRMIXUWXXLBSZ-UHFFFAOYSA-N
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Description

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate is an organic compound that belongs to the class of acenaphthylene derivatives This compound is characterized by the presence of an ethyl ester group attached to a 2-oxoacetate moiety, which is further connected to an acenaphthylene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-acenaphthylen-5-yl-2-oxoacetate typically involves the condensation of acenaphthene with ethyl oxalyl chloride in the presence of a suitable catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Condensation Reaction: Acenaphthene reacts with ethyl oxalyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3) to form this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of efficient catalysts and solvents can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, leading to the formation of alcohol derivatives.

    Substitution: The acenaphthylene ring can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups onto the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or amines, onto the acenaphthylene ring.

Scientific Research Applications

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 2-acenaphthylen-5-yl-2-oxoacetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact mechanism depends on the specific application and the biological system being studied. For example, in drug discovery, the compound may bind to a target protein, altering its function and leading to therapeutic effects.

Comparison with Similar Compounds

Ethyl 2-acenaphthylen-5-yl-2-oxoacetate can be compared with other acenaphthylene derivatives, such as:

    Ethyl 2-oxo-2-(thiophen-2-yl)acetate: Similar in structure but contains a thiophene ring instead of an acenaphthylene ring.

    Ethyl 2-(5-chloropyridin-2-yl)amino-2-oxoacetate: Contains a chloropyridine moiety, used as an intermediate in the synthesis of pharmaceuticals.

    Spiroacenaphthylene Compounds: These compounds have spiro-fused cyclic structures and are used in medicinal chemistry.

Properties

Molecular Formula

C16H12O3

Molecular Weight

252.26 g/mol

IUPAC Name

ethyl 2-acenaphthylen-5-yl-2-oxoacetate

InChI

InChI=1S/C16H12O3/c1-2-19-16(18)15(17)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-9H,2H2,1H3

InChI Key

UFRMIXUWXXLBSZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC=C2C=CC3=C2C1=CC=C3

Origin of Product

United States

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